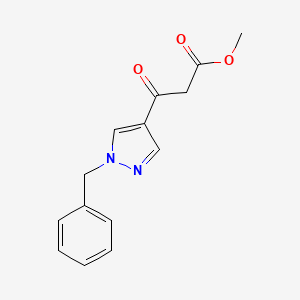
3-(1-Benzyl-1H-pyrazol-4-yl)-3-oxo-propionic acid methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-Benzyl-1H-pyrazol-4-yl)-3-oxo-propionic acid methyl ester (Methyl 3-(1-benzyl-1H-pyrazol-4-yl)-3-oxopropanoate) is a synthetic compound that has been used in a variety of scientific research applications. It has been studied for its potential biochemical and physiological effects, and its advantages and limitations for laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Anticancer Applications
This compound has shown promise in the field of oncology. Derivatives of para-aminobenzoic acid (PABA), which share a similar core structure, have been investigated for their anticancer properties. They have been found to inhibit targeted enzymes effectively, suggesting potential use in cancer therapy .
Alzheimer’s Disease Therapy
Compounds related to Methyl 3-(1-benzyl-1H-pyrazol-4-yl)-3-oxopropanoate have been explored for their anti-Alzheimer’s properties. The ability to modulate biological processes relevant to Alzheimer’s disease makes them candidates for further research as therapeutic agents .
Antimicrobial Activity
The antimicrobial screening of PABA analogs has identified potent compounds with broad-spectrum activity. These findings indicate that Methyl 3-(1-benzyl-1H-pyrazol-4-yl)-3-oxopropanoate could be developed into new antimicrobial agents .
Antiviral Research
PABA derivatives have also been studied for their antiviral effects. The structural versatility of these compounds allows for the development of novel molecules that could potentially treat viral infections .
Antioxidant Properties
The antioxidant capacity of PABA-related compounds has been observed, which suggests that Methyl 3-(1-benzyl-1H-pyrazol-4-yl)-3-oxopropanoate may have applications in protecting cells from oxidative stress .
Anti-inflammatory Uses
Due to the observed anti-inflammatory properties of PABA compounds, there is potential for Methyl 3-(1-benzyl-1H-pyrazol-4-yl)-3-oxopropanoate to be used in the treatment of inflammatory diseases .
Asthma Treatment
Research on xanthines, which are structurally related to pyrazol compounds, has led to the development of selective A2B adenosine receptor antagonists. These antagonists are hypothesized to provide therapeutic benefits in the treatment of asthma, suggesting a possible application for Methyl 3-(1-benzyl-1H-pyrazol-4-yl)-3-oxopropanoate in respiratory disorders .
Pharmaceutical Building Block
Methyl 3-(1-benzyl-1H-pyrazol-4-yl)-3-oxopropanoate: can serve as a building block in pharmaceutical research and development. Its structural features make it suitable for creating a wide range of novel molecules with potential medical applications .
Eigenschaften
IUPAC Name |
methyl 3-(1-benzylpyrazol-4-yl)-3-oxopropanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c1-19-14(18)7-13(17)12-8-15-16(10-12)9-11-5-3-2-4-6-11/h2-6,8,10H,7,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPDSLKLTWRQYRB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=O)C1=CN(N=C1)CC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

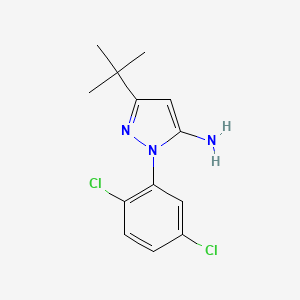
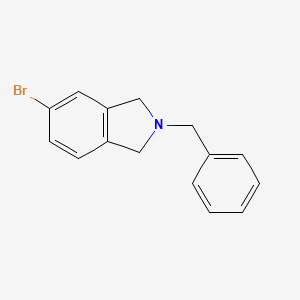

![3-[(Allyloxy)methyl]pyrrolidine hydrochloride](/img/structure/B1372907.png)
![5-(tert-Butyl)benzo[d]thiazol-2-amine](/img/structure/B1372908.png)
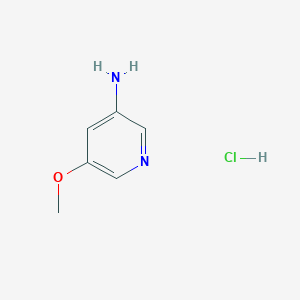
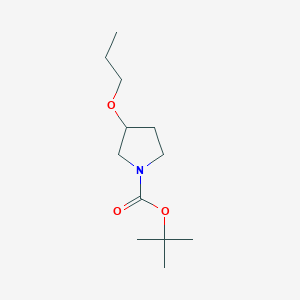
![2-Bromo-1-[3-(4-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]ethan-1-one](/img/structure/B1372913.png)




![4-[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-piperidine hydrochloride](/img/structure/B1372921.png)
![3-[(2-Bromo-4-chloro-3,5-dimethylphenoxy)methyl]-piperidine hydrochloride](/img/structure/B1372923.png)